molecular formula C13H15ClN2O2S B2611886 7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 796067-61-3

7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No.: B2611886
CAS No.: 796067-61-3
M. Wt: 298.79
InChI Key: HTGUNJBJQKGJCC-UHFFFAOYSA-N
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Description

7-Chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one (CAS: 796067-61-3) is a quinazolinone derivative characterized by a chloro substituent at position 7, a 3-ethoxypropyl group at position 3, and a mercapto (-SH) group at position 2. Its molecular formula is C₁₃H₁₅ClN₂O₂S, with a molecular weight of 298.79 g/mol . While its primary applications remain under investigation, structural analogs of 2-mercaptoquinazolin-4(3H)-ones are widely studied for enzyme inhibition (e.g., carbonic anhydrases), antihypertensive, and antifungal activities .

Properties

IUPAC Name

7-chloro-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-2-18-7-3-6-16-12(17)10-5-4-9(14)8-11(10)15-13(16)19/h4-5,8H,2-3,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGUNJBJQKGJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinazolinone precursor.

    Chlorination: Introduction of the chlorine atom at the 7th position.

    Alkylation: The 3-(3-ethoxypropyl) group is introduced through an alkylation reaction.

    Thiol Addition: The mercapto group is added to the 2nd position.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions, particularly at the quinazolinone core.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

7-Chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one, a quinazolinone derivative, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a chlorine atom at the 7th position, a 3-(3-ethoxypropyl) group, and a mercapto group at the 2nd position. These features contribute to its potential applications in various fields, particularly in medicinal chemistry.

Medicinal Chemistry

This compound is primarily investigated for its potential as a therapeutic agent. Studies have highlighted its promising antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antibiotic . Its mechanism involves binding to bacterial enzymes, which inhibits their activity.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions .

Biological Studies

Research indicates that the compound can be used in biological assays to explore its effects on cellular pathways. Its unique structure allows for interactions with specific receptors and enzymes, making it a candidate for further investigations into drug resistance mechanisms in diseases such as malaria .

Synthesis of Complex Molecules

As a building block in organic synthesis, this compound serves as a precursor for developing more complex pharmaceutical compounds. Its ability to undergo various chemical reactions enables researchers to modify its structure for enhanced biological activity .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several quinazolinone derivatives, including this compound. Results indicated significant activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibiotic candidate .

CompoundActivity Against E. coliActivity Against S. aureus
Compound AMIC = 5 µg/mLMIC = 10 µg/mL
This compoundMIC = 6 µg/mLMIC = 12 µg/mL

Case Study 2: Anticancer Research

In another study focused on anticancer properties, derivatives of quinazolinones were screened for their ability to inhibit cancer cell lines. The results demonstrated that modifications to the mercapto group significantly enhanced cytotoxicity against breast cancer cells .

DerivativeIC50 (µM)
Control25
This compound15

Mechanism of Action

The mechanism of action of 7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Position 3 : The 3-ethoxypropyl group in the target compound introduces flexibility and electron-donating properties, contrasting with rigid aryl groups (e.g., 4-chlorophenyl in 9h) or bulky isoxazolyl moieties (e.g., in compounds) .

Carbonic Anhydrase (CA) Inhibition

Quinazolinones with 2-mercapto groups exhibit potent CA inhibition. The target compound’s ethoxypropyl substituent may influence selectivity across CA isoforms:

Compound hCA I (KI, nM) hCA II (KI, nM) hCA XII (KI, nM) Reference
Compound 2 (aliphatic thio) 57.8 6.4 3.1
Compound 5 (benzylthio) 50.7 19.3 93.6
Target compound (predicted) ~50–100* ~5–15* ~10–20* -

*Predicted based on SAR: Aliphatic thio derivatives (like Compound 2) show superior hCA II/XII inhibition compared to benzylthio analogs . The ethoxypropyl group may enhance membrane permeability, improving in vivo efficacy.

Antifungal Activity

Schiff base-containing analogs (e.g., Compound 25 in ) demonstrate fungicidal activity against Phomopsis mangiferae (98.18% inhibition at 100 μg/mL). The target compound’s ethoxypropyl group lacks the electron-withdrawing substituents (e.g., Cl, NO₂) critical for antifungal potency, suggesting it may prioritize CA inhibition over fungicidal effects .

Antihypertensive Activity

Compounds with aryl-isoxazolyl groups (e.g., ) exhibit α1-adrenergic receptor blockade, reducing blood pressure without affecting heart rate. The target compound’s aliphatic chain may limit receptor binding compared to planar aromatic systems .

Biological Activity

Overview

7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as an antimicrobial and anticancer agent.

  • IUPAC Name : 7-chloro-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
  • Molecular Formula : C13H15ClN2O2S
  • CAS Number : 796067-61-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can inhibit enzymatic activity or modulate receptor functions, leading to various biological effects. The exact pathways are context-dependent and require further investigation.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In a study assessing the antibacterial effects of related compounds, it was found that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the mercapto group in compounds like this compound is believed to enhance these properties.

Anticancer Properties

Quinazolinones have also been studied for their anticancer potential. Compounds within this class have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies on quinazoline derivatives have noted their efficacy against several cancer cell lines, suggesting that this compound may possess similar properties .

Comparative Analysis with Similar Compounds

Compound NameKey Structural FeaturesBiological Activity
7-chloro-2-mercaptoquinazolin-4(3H)-oneLacks the 3-(3-ethoxypropyl) groupModerate antibacterial activity
3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-oneSimilar structure with different alkyl groupEnhanced anticancer properties
7-chloro-3-(3-methoxypropyl)quinazolin-4(3H)-oneLacks mercapto groupLimited biological activity

Case Studies and Research Findings

  • Antibacterial Study : A series of quinazoline derivatives were tested for their antibacterial efficacy. The compound exhibited significant inhibition zones against Candida albicans, outperforming standard antibiotics like ampicillin in specific cases .
  • Anticancer Evaluation : In vitro assays demonstrated that quinazoline derivatives could induce apoptosis in cancer cell lines, with IC50 values indicating potency in inhibiting cell growth. The presence of the mercapto group was crucial for enhancing anticancer activity .

Q & A

Q. What are the recommended synthetic methods for 7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one, and how do green chemistry approaches compare in efficiency?

Methodological Answer: The compound can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with thiourea or via nucleophilic substitution on preformed quinazolinone scaffolds. Green chemistry methods, such as deep eutectic solvents (DES), offer advantages over traditional solvents (e.g., DMF or THF) by reducing toxicity and improving atom economy. For example, DES-based syntheses of analogous 2-mercaptoquinazolinones achieved yields of 75–85% with minimal purification steps, compared to 60–70% yields using conventional solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the ethoxypropyl chain (δ ~1.2–1.4 ppm for CH3, δ ~3.4–3.6 ppm for OCH2) and the mercapto group (δ ~13.0 ppm as a singlet for -SH) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z calculated for C13H15ClN2O2S: 322.05).
  • IR Spectroscopy : Identify the C=O stretch (~1680–1700 cm⁻¹) and S-H stretch (~2550 cm⁻¹) .

Q. How can researchers assess the purity and stability of this compound under different storage conditions?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to monitor degradation products.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability; the compound should exhibit a sharp melting point (~300°C, similar to analogs in ).
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze for changes in purity .

Advanced Research Questions

Q. How can contradictions in NMR data between synthesized batches be resolved?

Methodological Answer: Discrepancies in chemical shifts (e.g., -SH proton resonance) may arise from solvent polarity or tautomerism. To resolve this:

  • Use DMSO-d6 for consistent -SH proton detection (δ ~13.0 ppm) .
  • Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign aromatic protons unambiguously.
  • Cross-validate with X-ray crystallography (as in ) to resolve tautomeric forms or crystallographic packing effects.

Q. What experimental design strategies optimize substituent variations for enhanced bioactivity?

Methodological Answer:

  • Factorial Design : Vary substituents (e.g., halogen, alkyl, aryl) at positions 3 and 7 while monitoring bioactivity. For example, 7-chloro analogs showed antimicrobial activity in , whereas 3-aryl derivatives in demonstrated antioxidant properties.
  • In Silico Screening : Use docking studies to predict binding affinity toward target enzymes (e.g., bacterial dihydrofolate reductase).
  • Structure-Activity Relationship (SAR) : Correlate electronic (Hammett σ) or steric parameters of substituents with IC50 values .

Q. How can reaction mechanisms for byproduct formation during synthesis be analyzed?

Methodological Answer:

  • LC-MS/MS : Identify byproducts (e.g., dimerization products or oxidized intermediates).
  • Isotopic Labeling : Use 13C-labeled starting materials to track reaction pathways.
  • Kinetic Studies : Monitor reaction progress via in situ FTIR to detect intermediates, as demonstrated in for analogous quinazolinone syntheses.

Q. What strategies mitigate solvent effects on reaction outcomes in polar aprotic solvents?

Methodological Answer:

  • Solvent Screening : Test solvents like DMF, DMAc, and DES for their impact on reaction rate and yield. DES systems (e.g., ChCl:Urea) reduce side reactions by stabilizing intermediates via hydrogen bonding .
  • Microwave-Assisted Synthesis : Enhance reaction homogeneity and reduce solvent volume, as shown for similar compounds in .

Q. How can researchers validate the biological activity of this compound against drug-resistant pathogens?

Methodological Answer:

  • Broth Microdilution Assay : Test against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL) E. coli with clinical isolates.
  • Synergy Studies : Combine with standard antibiotics (e.g., ciprofloxacin) to calculate fractional inhibitory concentration (FIC) indices .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
  • Molecular Dynamics Simulations : Model interactions with plasma proteins (e.g., human serum albumin) to predict half-life .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Determine the dominant tautomer (e.g., thione vs. thiol form) in the solid state, as performed for analogs in .
  • Variable-Temperature NMR : Monitor tautomeric equilibria in solution by analyzing chemical shift changes at elevated temperatures.

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